Maleimide-PEG2-hydrazide TFA
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Overview
Description
Maleimide-PEG2-hydrazide trifluoroacetate is a cleavable linker used in the synthesis of antibody-drug conjugates. It contains a terminal maleimide group and a hydrazide group linked through a linear polyethylene glycol chain. This compound is primarily used in bioconjugation applications, where it facilitates the attachment of drugs to antibodies, enhancing targeted drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-PEG2-hydrazide trifluoroacetate typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a maleimide derivative to form a maleimide-PEG intermediate.
Hydrazide Formation: The maleimide-PEG intermediate is then reacted with hydrazine to introduce the hydrazide group.
Trifluoroacetate Addition: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt
Industrial Production Methods
Industrial production of Maleimide-PEG2-hydrazide trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Maleimide-PEG2-hydrazide trifluoroacetate undergoes several types of chemical reactions:
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins to form stable thioether bonds.
Cleavage Reactions: The hydrazide group can be cleaved under acidic conditions, releasing the attached drug.
Common Reagents and Conditions
Conjugation: Typically performed in a buffer solution at pH 6.5-7.5.
Cleavage: Acidic conditions, such as the presence of trifluoroacetic acid.
Major Products Formed
Conjugation: Formation of antibody-drug conjugates.
Cleavage: Release of the drug from the conjugate.
Scientific Research Applications
Maleimide-PEG2-hydrazide trifluoroacetate is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of complex bioconjugates.
Biology: Facilitates the study of protein interactions and functions.
Medicine: Integral in the development of targeted drug delivery systems, such as antibody-drug conjugates.
Industry: Used in the production of biopharmaceuticals and diagnostic tools .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Maleimide-PEG2-NHS ester: Another PEGylated maleimide compound used for bioconjugation.
Maleimide-PEG2-amine: Similar structure but with an amine group instead of a hydrazide group.
Maleimide-PEG2-carboxylic acid: Contains a carboxylic acid group instead of a hydrazide group.
Uniqueness
Maleimide-PEG2-hydrazide trifluoroacetate is unique due to its cleavable hydrazide group, which allows for controlled release of the attached drug under specific conditions. This feature makes it particularly useful in the development of targeted drug delivery systems .
Properties
Molecular Formula |
C16H23F3N4O8 |
---|---|
Molecular Weight |
456.37 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H22N4O6.C2HF3O2/c15-17-12(20)4-7-23-9-10-24-8-5-16-11(19)3-6-18-13(21)1-2-14(18)22;3-2(4,5)1(6)7/h1-2H,3-10,15H2,(H,16,19)(H,17,20);(H,6,7) |
InChI Key |
BUFOLDFMONLVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)NN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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